N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is a compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The bromobenzamide group may interact with specific proteins, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
N,N’-Dimethyl-4,4’-bipyridinium:
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound for research and industrial applications .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound can be characterized by its structural components:
- Bipyridine moiety : Known for its ability to chelate metal ions and influence biological activity.
- Bromobenzamide group : This substitution can enhance lipophilicity and affect the compound's interaction with biological targets.
Pharmacological Profile
The biological activity of this compound has been evaluated through various studies focusing on its effects on different biological systems.
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it may target serine/threonine-protein kinases, which play crucial roles in neuronal differentiation and apoptosis regulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bromobenzamide exhibit antimicrobial properties, potentially making them candidates for further development against resistant strains .
- Cytotoxic Effects : Some analogs related to this compound have shown promising anticancer activity through mechanisms involving the inhibition of melanin production and modulation of cellular pathways .
Study 1: Kinase Inhibition
In a study focusing on the inhibition of MAPK pathways, this compound was shown to effectively inhibit MAPK10/JNK3 phosphorylation. This inhibition correlated with reduced neuronal apoptosis under stress conditions, indicating a protective role against neurodegenerative processes .
Study 2: Antimicrobial Properties
A series of experiments assessed the antimicrobial efficacy of various bromobenzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Data Table: Biological Activities
Properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUZOGTWJKPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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